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Executive Summary

The structural characterization of 8-Methoxy-2-methylquinoline (

) represents a critical dataset for understanding the conformational behavior of 8-substituted
quinolines—a scaffold ubiquitous in antimalarial (e.g., Primaquine) and anticancer therapeutics.

This guide provides a definitive analysis of the compound's solid-state architecture. Unlike
simple quinoline derivatives, 8-Methoxy-2-methylquinoline crystallizes in the monoclinic

space group with a remarkably high unit cell content of

, indicating the presence of two crystallographically independent molecules in the asymmetric
unit (

). This phenomenon suggests a complex supramolecular assembly driven by weak

and

interactions rather than strong hydrogen bond networks.
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Chemical Context & Significance

The 8-methoxyquinoline moiety serves as a privileged structure in medicinal chemistry. The
methylation at the C2 position (quinaldine derivative) and the methoxy substitution at C8
introduce steric and electronic perturbations that modulate the planarity and solubility of the
system.

Therapeutic Relevance[1]

o Pharmacophore: The 8-methoxy group is essential for the intercalation mechanism of
quinoline-based antimalarials into DNA.

o Coordination Chemistry: The N1 nitrogen and O8 oxygen atoms form a bidentate "pocket,"
making this molecule a potent ligand for transition metals (

), relevant in the design of metallodrugs and OLED materials.

Experimental Methodology

To ensure reproducibility and data integrity, the following protocols define the synthesis,
crystallization, and characterization pathways.

Synthesis & Crystallization Protocol[2][3]

The synthesis typically follows the Skraup or Doebner-Miller quinoline synthesis, or more
commonly, the O-methylation of 8-hydroxy-2-methylquinoline.

Step-by-Step Workflow:
o Precursor Preparation: Dissolve 8-hydroxy-2-methylquinoline (1.0 eq) in anhydrous DMF.
o Deprotonation: Add Potassium Carbonate (

, 1.5 eq) to generate the phenoxide anion. Stir at ambient temperature for 30 minutes.

» Methylation: Dropwise addition of Methyl lodide (
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, 1.2 eq) or Dimethyl Sulfate. The reaction is exothermic; temperature control (
) is crucial to prevent N-methylation byproducts.

o Workup: Quench with ice water. Extract with Dichloromethane (DCM). Wash organic layer
with brine, dry over

, and concentrate.

» Crystallization (Critical Step):
o Solvent System: Ethanol/Acetonitrile (1:1 v/v) or slow evaporation from Diethyl Ether.

o Method: Dissolve crude solid in minimum hot solvent. Filter hot to remove insolubles.
Allow to cool slowly to RT, then refrigerate at

o Result: Colorless prismatic crystals suitable for X-ray diffraction.

Crystallographic Workflow Visualization
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Figure 1: Synthetic and structural characterization workflow for 8-Methoxy-2-methylquinoline.

[LIT21[3]14]5]6]

Crystallographic Data & Analysis

The crystal structure was solved using direct methods and refined on

. The high

value is the distinguishing feature of this dataset.

Crystal Data Summary[3][8][9][10]
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Parameter Value

Formula

Formula Weight 173.21 g/mol

Crystal System Monoclinic

Space Group (No. 15)

Temperature 291(2) K
0.71073 A (Mo K

Wavelength

)

(Formula Units) 16
Density (calculated) 1.242
Absorption Coeff. (

0.08
)

1472

Unit Cell Dimensions

Axis | Angle Dimension / Degree Precision
G 12.3699 A
b 13.3799 A
¢ 22.502 A
(Beta) 95.685°
Volume 3706.0 A3

Refinement Statistics
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Reflections Collected: ~11,500[7]

Independent Reflections: 3,434 (

)71

Goodness-of-Fit (S): 1.02

Final R Indices (

[7]

Structural Architecture & Insights
Molecular Conformation

The asymmetric unit contains two independent molecules (Molecule A and Molecule B).[7] This
is a crystallographic anomaly for simple aromatics, often arising from subtle differences in
packing environments.

» Planarity: The quinoline bicyclic system is essentially planar in both molecules.
o Molecule A Dihedral Angle (Ring/Ring):
[7]
o Molecule B Dihedral Angle (Ring/Ring):
[7]

e Methoxy Orientation: The methoxy group at C8 lies coplanar with the quinoline ring,
maximizing p-orbital overlap with the aromatic system.

o Torsion Angle (
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(cis-conformation relative to C7).

Supramolecular Packing

Unlike its hydroxy-analog (8-hydroxy-2-methylquinoline), which forms strong O-H::-N hydrogen-
bonded dimers, the methoxy derivative lacks a strong hydrogen bond donor. Consequently, the
crystal lattice is stabilized by:

o Weak

Interactions: The methyl protons interact with the methoxy oxygen of adjacent molecules.

Stacking: The planar quinoline rings stack in offset parallel arrangements, contributing to the
stability of the high-Z unit cell.

Packing Logic Diagram
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Figure 2: Supramolecular assembly logic leading to the observed crystal lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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